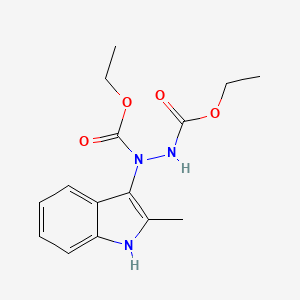

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate

描述

Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring a 2-methylindole substituent. Its structure comprises a central hydrazine backbone with two ethyl ester groups and an indole moiety.

属性

CAS 编号 |

6267-86-3 |

|---|---|

分子式 |

C15H19N3O4 |

分子量 |

305.33 g/mol |

IUPAC 名称 |

ethyl N-(ethoxycarbonylamino)-N-(2-methyl-1H-indol-3-yl)carbamate |

InChI |

InChI=1S/C15H19N3O4/c1-4-21-14(19)17-18(15(20)22-5-2)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3,(H,17,19) |

InChI 键 |

HTXYZCLEGGXGRL-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)NN(C1=C(NC2=CC=CC=C21)C)C(=O)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the reaction involves the condensation of 2-methylindole with diethyl hydrazine-1,2-dicarboxylate in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and hydrazines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of diethyl 1-(2-methyl-1h-indol-3-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological activity being studied .

相似化合物的比较

Core Structural Variations

The compound’s closest structural analogues differ in the heterocyclic core or substituent patterns:

Key Observations :

- Heterocyclic vs. Aromatic Cores : The indole-based compound (target) contrasts with phenyl or imidazopyridine derivatives. Indole’s π-electron-rich structure may enhance binding to biological targets compared to simpler phenyl groups .

- Ester Group Effects : Bulky tert-butyl esters () likely improve stability but reduce solubility compared to ethyl esters .

Spectroscopic and Physical Properties

NMR and HRMS Data :

- Target Compound : Specific spectral data are absent in the evidence, but analogous imidazopyridine derivatives () show distinct ¹H NMR shifts for aromatic protons (δ 7.0–8.5 ppm) and ester carbonyls (δ 160–170 ppm in ¹³C NMR) .

- Diethyl 1-(1-oxoheptan-2-yl)hydrazine-1,2-dicarboxylate (): Aliphatic chains result in downfield shifts for carbonyls (δ ~170 ppm) and upfield alkyl signals (δ 1.0–2.5 ppm) .

Thermal Properties :

- Diisopropyl 1-(methylsulfonyl)hydrazine-1,2-dicarboxylate (): Melts at 375 K, with crystallographic data revealing an s-cis conformation around the amide bond .

生物活性

Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of indole derivatives with hydrazine and diethyl dicarboxylate. The synthetic route often includes the following steps:

- Formation of Hydrazone : The indole derivative reacts with hydrazine to form a hydrazone intermediate.

- Dicarboxylation : The hydrazone is then treated with diethyl dicarboxylate to yield the target compound.

The general reaction can be summarized as follows:

Biological Activities

Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has shown that derivatives of hydrazones, including those related to indoles, possess significant antimicrobial properties. For instance, studies indicate that certain hydrazone compounds exhibit activity against various bacterial strains and fungi .

Anticancer Properties

Hydrazones are recognized for their anticancer potential. Diethyl 1-(2-methyl-1H-indol-3-yl)hydrazine-1,2-dicarboxylate has been evaluated for its cytotoxic effects on cancer cell lines. Reports suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones have been documented in several studies. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

- Antimicrobial Evaluation :

- Anticancer Activity :

- Mechanistic Insights :

Comparative Biological Activity Table

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。